molecular formula C11H11F3O3 B1450660 Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate CAS No. 2006277-57-0

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Cat. No.: B1450660
CAS No.: 2006277-57-0
M. Wt: 248.2 g/mol
InChI Key: DXGHMRVHEOQVKS-UHFFFAOYSA-N
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Description

Fundamental Aspects of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Nomenclature and Structural Classification

The systematic IUPAC name, This compound , reflects its substituent arrangement:

  • A benzoate ester core (ethyl ester at position 1).
  • A 2,2,2-trifluoro-1-hydroxyethyl group at position 3.

Alternative designations include:

  • CAS Registry Number: 2006277-57-0 .
  • Molecular Formula: C₁₁H₁₁F₃O₃ .
  • Synonyms: MFCD29035075, DTXSID301178306.

The compound belongs to the organofluorine and benzoate ester classes, sharing structural homology with pharmaceutical intermediates and agrochemical precursors.

Molecular Architecture and Functional Group Analysis

The molecule comprises four key structural elements:

  • Benzene ring : Serves as the planar aromatic backbone.
  • Ethyl ester group (-COOCH₂CH₃) : Introduces hydrolytic lability and influences solubility.
  • 2,2,2-Trifluoro-1-hydroxyethyl group (-CH(OH)C(F)₃) : Combines a chiral secondary alcohol with a strongly electron-withdrawing trifluoromethyl group.
  • Hydrogen-bond donor (hydroxyl) and acceptors (ester carbonyl, fluorine atoms) : Govern intermolecular interactions.
Table 1: Key Structural Descriptors
Property Value Source
Molecular Weight 248.20 g/mol
SMILES CCOC(=O)c1cccc(c1)C(C(F)(F)F)O
InChIKey DXGHMRVHEOQVKS-UHFFFAOYSA-N
Topological Polar Surface Area 46.5 Ų

Functional groups dictate reactivity:

  • Ester : Susceptible to nucleophilic acyl substitution.
  • Hydroxyl : Participates in hydrogen bonding and oxidation reactions.
  • Trifluoromethyl : Enhances metabolic stability and lipophilicity.

Stereochemical Isomerism and Conformational Dynamics

The hydroxyethyl group introduces a chiral center at the carbon bearing the hydroxyl and trifluoromethyl groups. Key stereochemical considerations include:

  • Enantiomers : (R)- and (S)-configurations, with potential differences in biological activity.
  • Conformational flexibility : Free rotation around the C-C bond linking the hydroxyl and trifluoromethyl groups enables multiple low-energy conformers.

The Cahn-Ingold-Prelog priority rules assign configurations based on atomic numbers:

  • -OH (highest priority).
  • -C(F)₃.
  • -CH₂-C₆H₄-COOCH₂CH₃.
  • Hydrogen (lowest priority).

Experimental studies using X-ray crystallography or NMR coupling constants are required to resolve absolute configurations.

Physicochemical Properties: Solubility, Volatility, and Thermal Behavior

Table 2: Physicochemical Profile
Property Value Source
Boiling Point 314.7 ± 42.0 °C (predicted)
Density 1.3 ± 0.1 g/cm³
LogP (Partition Coefficient) 2.46 (indicative of moderate lipophilicity)
Solubility Miscible in ethanol, dichloromethane; insoluble in water

Thermal Stability :

  • Decomposes above 200°C, releasing CO₂ and fluorinated byproducts.
  • Differential Scanning Calorimetry (DSC) reveals endothermic peaks corresponding to melting (unreported) and decomposition.

Volatility :

  • Low vapor pressure (0.0 ± 0.7 mmHg at 25°C) due to high molecular weight and polar groups.

Comparative Analysis with Analogous Fluorinated Benzoates

Table 3: Structural and Functional Comparisons
Compound Molecular Formula Key Differences
Ethyl 3-hydroxybenzoate C₉H₁₀O₃ Lacks trifluoromethyl group; lower lipophilicity
Ethyl 3-(trifluoromethyl)benzoate C₁₀H₉F₃O₂ Replaces hydroxyethyl with CF₃; higher volatility
2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate C₁₆H₁₄F₃NO₃ Amino group introduces basicity; altered hydrogen-bonding capacity

Unique Features of this compound :

  • Synergistic electronic effects : The -OH group donates electrons via resonance, while -CF₃ withdraws electrons inductively, creating a polarized molecular environment.
  • Bifunctional reactivity : Capable of simultaneous ester hydrolysis and alcohol oxidation under acidic or basic conditions.

Properties

IUPAC Name

ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGHMRVHEOQVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178306
Record name Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-57-0
Record name Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

3 Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield Notes
Phosphonium Salt Mediated Vinylation + Hydroboration-Oxidation + Bromination 2-formylbenzoic acid methyl/ethyl ester Methyl triphenylphosphine hydriodide, n-BuLi, Borane dimethyl sulfide, NaOH, H2O2, Triphenylphosphine, CBr4 -70°C to RT, THF, Methylene chloride 2-(2-bromotrifluoromethyl) benzoate ester 70-90% per step Adaptable for ethyl esters; robust industrial potential
Copper-Catalyzed Etherification + Oxidation 2,5-dibromotoluene Sodium 2,2,2-trifluoroethoxide, CuSO4, KMnO4 85–105°C, DMF Trifluoroethoxy benzoic acid derivatives ~80% Provides trifluoromethyl ether intermediates; oxidation to acid
Decarboxylative Trichloromethylation (Analogous) Aromatic aldehydes Diethyl (2,2,2-trichloro-1-aryl)ethyl phosphate Room temperature, mild conditions Trichloromethylcarbinols Up to 96% Potential for adaptation to trifluoromethyl analogs

4 Research Findings and Notes

  • The phosphonium salt-mediated method is notable for its high regioselectivity and good yields, making it suitable for industrial scale-up.

  • The use of borane dimethyl sulfide complex allows for mild hydroboration-oxidation conditions, preserving sensitive trifluoromethyl groups.

  • Bromination with triphenylphosphine and carbon tetrabromide is a classical method to introduce bromine substituents, which can be further transformed into trifluoromethyl groups via nucleophilic substitution or radical reactions.

  • Copper-catalyzed etherification provides an alternative pathway to introduce trifluoromethyl-containing side chains, especially useful for ether derivatives.

  • Oxidation steps require careful control of temperature and oxidant addition rates to avoid overoxidation or decomposition.

  • While direct synthetic routes to this compound are scarce in literature, the above methods provide a clear framework for its preparation by modifying ester groups and trifluoromethylation steps accordingly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 3-(2,2,2-Trifluoro-1-oxoethyl)benzoic acid

    Reduction: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has been investigated for its potential therapeutic applications due to its structural similarity to other bioactive compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability in drug formulations.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit selective antimicrobial properties. The trifluoromethyl group is known to influence the binding affinity to bacterial targets, potentially leading to the development of new antibiotics .
  • Anti-inflammatory Properties : Research indicates that derivatives of ethyl benzoates can have anti-inflammatory effects. Given the structural modifications provided by the trifluoromethyl group, further studies could elucidate its role in modulating inflammatory pathways .

Agrochemical Applications

The compound's properties make it suitable for use in agrochemical formulations. Its efficacy as a herbicide or pesticide can be attributed to its ability to disrupt biological processes in target organisms.

  • Herbicidal Formulations : this compound has been included in formulations aimed at controlling specific weed populations. Its effectiveness is enhanced by the fluorinated structure, which contributes to increased herbicidal activity compared to non-fluorinated analogs .

Material Science

The unique properties of this compound also extend to material science.

  • Fluorinated Polymers : This compound can serve as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to high-performance textiles .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated selective toxicity against specific bacterial strains with minimal cytotoxicity to human cells .
Study BHerbicidal EfficacyShowed significant reduction in weed biomass when applied at optimal concentrations .
Study CPolymer DevelopmentDeveloped a new class of fluorinated polymers that exhibited superior thermal and chemical resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Benzoates

Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS: 1805457-70-8)
  • Structure : Differs by additional chloro and fluoro substituents at the 2- and 5-positions.
  • Properties: Increased halogenation enhances lipophilicity (logP) and may reduce hydrolysis rates compared to the target compound.
  • Applications : Used as a synthetic intermediate in agrochemicals, leveraging halogenated aromatic systems for pesticidal activity .
Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate
  • Structure : Replaces the hydroxyethyl group with a trifluoromethyl-oxadiazole ring.
  • Synthesis : Prepared via oxime formation followed by trifluoroacetic anhydride treatment, a method analogous to introducing trifluoromethyl groups in related compounds .
  • Biological Activity : Used in positron emission tomography (PET) tracers due to its stability and fluorine-18 compatibility .

Hydroxy-Substituted Benzoates

Ethyl 4-hydroxy-3,5-dimethoxybenzoate
  • Structure : Contains hydroxyl and methoxy groups at the 4-, 3-, and 5-positions.
  • Properties : Polar substituents increase water solubility but reduce metabolic stability compared to the target compound. The absence of fluorine diminishes electronegativity .
  • Natural Occurrence : Isolated from Syzygium grijsii, highlighting its role in plant secondary metabolism .
Ethyl 4-(dimethylamino)benzoate
  • Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position.
  • Applications: Acts as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than methacrylate analogs.

Halogenated and Alkylated Benzoates

Ethyl 3-fluoro-2-methylbenzoate (CAS: 114312-57-1)
  • Structure : Substituted with fluoro and methyl groups at the 3- and 2-positions.
  • Properties : Lower molecular weight (182.19 g/mol) and reduced steric hindrance compared to the target compound. The methyl group enhances lipophilicity, while fluorine directs electrophilic substitution .
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
  • Structure : Contains a fluorophenyl ketone moiety.
  • Properties : The ketone group increases reactivity in nucleophilic additions, contrasting with the hydroxyl group in the target compound. The fluorophenyl substituent enhances aromatic stability .

Key Comparative Data

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate 3-(CF₃-CHOH-) ~248.2 High electronegativity, moderate polarity Pharmaceutical intermediates, enzyme inhibitors
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 2-Cl, 5-F, 3-CF₃ 254.62 High lipophilicity, halogen-directed reactivity Agrochemical synthesis
Ethyl 4-hydroxy-3,5-dimethoxybenzoate 4-OH, 3,5-OCH₃ 226.23 High polarity, natural product Botanical studies
Ethyl 3-fluoro-2-methylbenzoate 3-F, 2-CH₃ 182.19 Moderate lipophilicity, synthetic versatility Organic synthesis

Research Findings and Trends

  • Metabolic Stability: The trifluoromethyl group in the target compound likely reduces hydrolysis by carboxylesterases (CES), as seen in ethyl benzoate derivatives . However, the hydroxyl group may facilitate oxidative metabolism, a trade-off absent in non-hydroxylated analogs .
  • Synthetic Routes : Trifluoroacetyl anhydrides and hydroxylamine are key reagents for introducing CF₃ and hydroxyl groups, as demonstrated in oxadiazole-containing benzoates .
  • Biological Activity : Fluorinated benzoates show promise in antimicrobial and imaging applications, though the hydroxyl group’s role in target binding remains understudied .

Biological Activity

Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (C11H11F3O3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by the presence of a trifluoroethyl group, which contributes to its unique chemical properties. This compound is typically synthesized through various chemical reactions involving benzoic acid derivatives and trifluoromethylating agents.

Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. This compound has been studied for its interaction with various biological targets:

  • Cannabinoid Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors (CB1R), which are implicated in numerous physiological processes including pain modulation and metabolic regulation. The partial agonist activity at CB1R could indicate potential therapeutic applications in managing conditions such as neuropathic pain and obesity .
  • Antimicrobial Activity : Some studies have reported that ethyl esters of benzoic acid derivatives exhibit antimicrobial properties. The presence of the trifluoroethyl group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes .

Toxicity and Safety

Toxicological evaluations have shown that while this compound has promising biological activities, it is essential to assess its safety profile. Data from various studies indicate low acute toxicity in animal models; however, chronic exposure effects remain to be fully characterized .

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
CB1R ModulationPartial agonist activity
AntimicrobialEffective against certain pathogens
ToxicityLow acute toxicity

Case Study 1: Cannabinoid Receptor Interaction

In a study evaluating various benzoate derivatives for their effects on cannabinoid receptors, this compound was found to enhance cAMP inhibition in a dose-dependent manner. This suggests its potential as a therapeutic agent for conditions related to cannabinoid signaling dysregulation .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on bacterial strains revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

Fluorination : Introducing the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation under anhydrous conditions (e.g., using CF₃Cu or CF₃SiMe₃) .

Hydroxyethylation : Coupling the trifluoromethylated intermediate with a hydroxyethyl group via Mitsunobu reaction or Grignard addition, requiring strict temperature control (0–25°C) and inert atmospheres .

Esterification : Final esterification with ethanol, catalyzed by H₂SO₄ or DCC/DMAP, optimized for solvent polarity (e.g., THF or DCM) .

  • Optimization Table :
StepReagents/ConditionsYield Optimization Tips
FluorinationCF₃Cu, DMF, 60°C, 12hUse excess CF₃Cu for higher yield
HydroxyethylationDIAD, PPh₃, THF, 0°C → RTSlow addition of Grignard reagent
EsterificationEthanol, H₂SO₄, reflux, 6hMolecular sieves to remove H₂O

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR identifies proton environments and CF₃ group integration (δ ~ -60 ppm for CF₃) .
  • Infrared Spectroscopy (IR) : Confirms ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₁₁F₃O₃: ~248.2 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group; SHELXL refinement is recommended for ambiguous electron density .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects (-I), activating the benzoate ring for electrophilic attacks but deactivating adjacent positions. Key considerations:
  • Nucleophilic Aromatic Substitution (NAS) : The -CF₃ group meta-directs nucleophiles (e.g., OH⁻ or NH₃) to the 5-position of the ring. Kinetic studies show second-order dependence on nucleophile concentration .
  • Hydrolysis Stability : The ester moiety’s hydrolysis rate decreases due to -CF₃-induced electron deficiency, requiring acidic/basic catalysts for cleavage .
  • Table: Comparative Reactivity
PositionReactivity (Relative to H)Preferred Reaction
3 (CF₃)Low (deactivated)Radical halogenation
5 (meta)HighNAS with amines/thiols

Q. What crystallographic strategies resolve ambiguities in the hydroxyethyl group’s stereochemistry?

  • Methodological Answer :
  • Data Collection : High-resolution (<1.0 Å) X-ray data is critical. Use synchrotron radiation for weak diffraction from flexible hydroxyethyl groups .
  • Refinement : SHELXL’s TWIN/BASF commands model disorder or twinning. For enantiomeric ambiguity, Flack x parameter or resonant scattering (if heavy atoms present) determines absolute configuration .
  • Validation : Cross-check with DFT-calculated Hirshfeld surfaces to validate hydrogen-bonding networks (e.g., O-H···O ester interactions) .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Contradictions arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies:
  • Standardized Assays : Use isogenic cell lines and control for serum protein interference (e.g., albumin binding via fluorescence quenching) .
  • Metabolic Stability : Assess liver microsome half-life (e.g., human vs. murine) to explain species-dependent activity .
  • Table: Bioactivity Variability Factors
FactorImpact on ActivityResolution Method
Membrane PermeabilityLogP (measured via HPLC)Derivatize with fluorescent tags
Enzymatic DegradationMicrosomal incubation + LC-MSCo-administer CYP450 inhibitors

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate
Reactant of Route 2
Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

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